1-(Butylsulfanyl)-3,5,5-trichloropent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylsulfanyl)-3,5,5-trichloropent-2-ene is an organosulfur compound characterized by the presence of a butylsulfanyl group attached to a trichloropentene backbone
Preparation Methods
The synthesis of 1-(Butylsulfanyl)-3,5,5-trichloropent-2-ene typically involves the reaction of a suitable trichloropentene precursor with a butylsulfanyl reagent. One common method involves the use of butylsulfanyl chloride in the presence of a base to facilitate the substitution reaction. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(Butylsulfanyl)-3,5,5-trichloropent-2-ene undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(Butylsulfanyl)-3,5,5-trichloropent-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Butylsulfanyl)-3,5,5-trichloropent-2-ene involves its interaction with specific molecular targets. The butylsulfanyl group can engage in various chemical interactions, including the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the modulation of enzyme activity or the disruption of cellular processes, depending on the specific application and context .
Comparison with Similar Compounds
1-(Butylsulfanyl)-3,5,5-trichloropent-2-ene can be compared with other similar compounds, such as:
1-(Butylsulfanyl)butane: This compound has a similar butylsulfanyl group but lacks the trichloropentene backbone, resulting in different chemical properties and reactivity.
1-(Butylsulfanyl)pentane: Similar to the above, but with a pentane backbone, leading to variations in its applications and chemical behavior.
tert-Butylsulfanylphthalonitriles: These compounds contain a butylsulfanyl group attached to a phthalonitrile moiety, offering unique properties for use in materials science and organic electronics
Properties
CAS No. |
61700-07-0 |
---|---|
Molecular Formula |
C9H15Cl3S |
Molecular Weight |
261.6 g/mol |
IUPAC Name |
1-butylsulfanyl-3,5,5-trichloropent-2-ene |
InChI |
InChI=1S/C9H15Cl3S/c1-2-3-5-13-6-4-8(10)7-9(11)12/h4,9H,2-3,5-7H2,1H3 |
InChI Key |
FFDBGMQUJREAMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC=C(CC(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.